1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene
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Overview
Description
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is a chiral ligand known for its high efficiency in asymmetric catalysis. It is commonly used in various organic synthesis reactions due to its ability to induce chirality in the products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene typically involves the reaction of 1,2-dibromobenzene with (2R,5R)-2,5-dimethylphospholane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phospholane . The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran or toluene
Base: Sodium hydride or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification: Using crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene undergoes various types of reactions, including:
Oxidation: The phospholane rings can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced back to its original form from the oxide state.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound monooxide.
Reduction: The original this compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is widely used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a ligand in asymmetric hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral drugs and natural products.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Applied in the production of agrochemicals and fine chemicals.
Mechanism of Action
The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing chirality in the products. The molecular targets include transition metals such as rhodium, palladium, and platinum. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide
Uniqueness
This compound is unique due to its high efficiency and selectivity in asymmetric catalysis. Its smaller phospholane rings compared to its diethyl and diisopropyl counterparts provide better steric control, leading to higher enantioselectivity in reactions .
Properties
Molecular Formula |
C18H28P2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R,5R)-1-[2-[(2R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16?,20?/m1/s1 |
InChI Key |
AJNZWRKTWQLAJK-VICLNHQSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CCC3C)C)C |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |
Origin of Product |
United States |
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